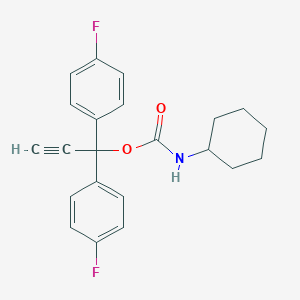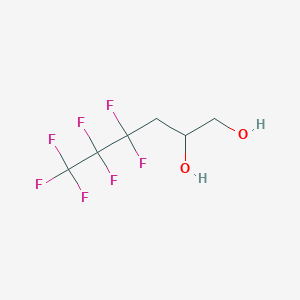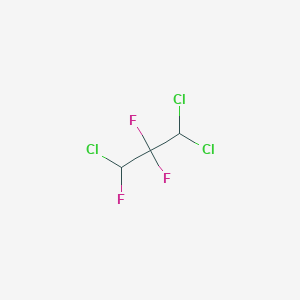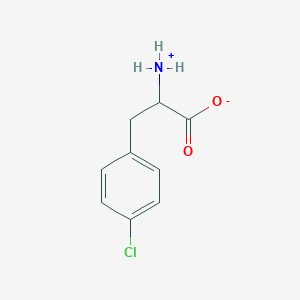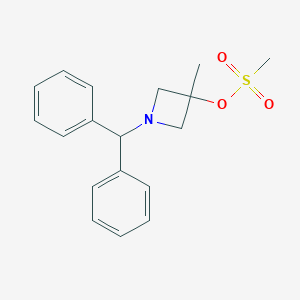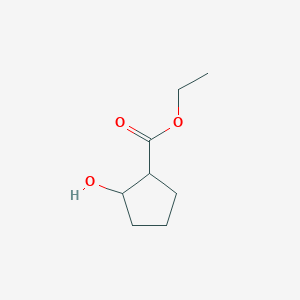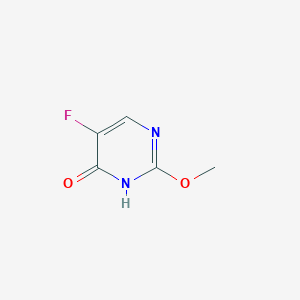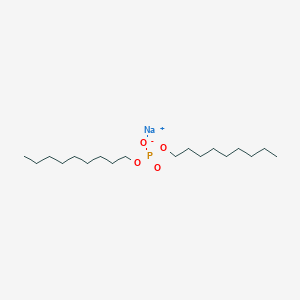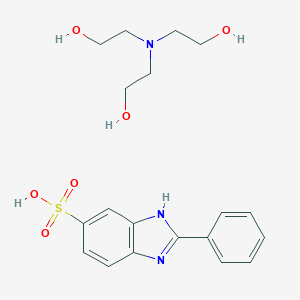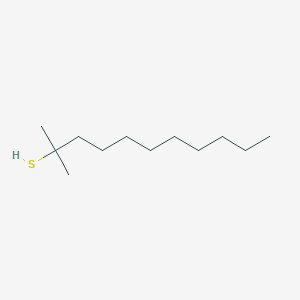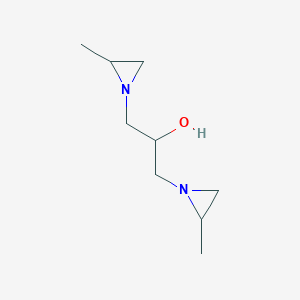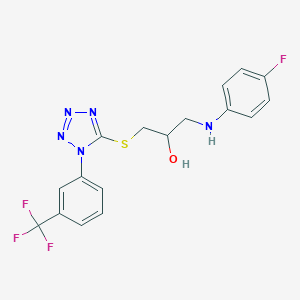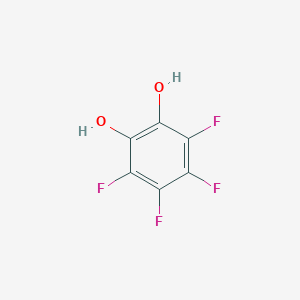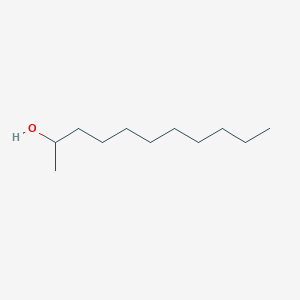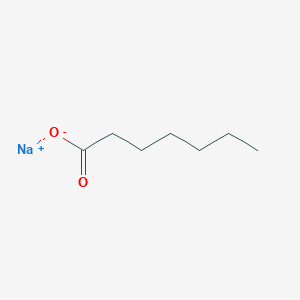
Sodium heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium heptanoate, also known as heptanoic acid sodium salt, is an organic compound with the molecular formula C₇H₁₃NaO₂. It is a sodium salt of heptanoic acid, a seven-carbon chain carboxylic acid. This compound is commonly used as a biochemical reagent and has applications in various fields of scientific research .
作用机制
Target of Action
Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .
Mode of Action
It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that this compound may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.
准备方法
Synthetic Routes and Reaction Conditions: Sodium heptanoate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where heptanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C7H14O2+NaOH→C7H13NaO2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity this compound .
化学反应分析
Types of Reactions: Sodium heptanoate, being a carboxylate salt, primarily undergoes reactions typical of carboxylic acids and their salts. These include:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to heptanol using reducing agents like lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Reduction: Uses lithium aluminum hydride in anhydrous ether.
Substitution: Involves nucleophiles such as alkyl halides under basic conditions.
Major Products Formed:
Esterification: Forms heptanoate esters.
Reduction: Produces heptanol.
Substitution: Results in substituted heptanoates
科学研究应用
Sodium heptanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
相似化合物的比较
- Sodium acetate (C₂H₃NaO₂)
- Sodium propionate (C₃H₅NaO₂)
- Sodium butyrate (C₄H₇NaO₂)
Comparison: Sodium heptanoate is unique due to its longer carbon chain compared to other sodium carboxylates like sodium acetate, propionate, and butyrate. This longer chain imparts different physical and chemical properties, such as higher boiling and melting points, and different solubility characteristics. These differences make this compound suitable for specific applications where longer chain carboxylates are required .
属性
CAS 编号 |
10051-45-3 |
|---|---|
分子式 |
C7H14NaO2 |
分子量 |
153.17 g/mol |
IUPAC 名称 |
sodium;heptanoate |
InChI |
InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |
InChI 键 |
IYPLHUBMNIVACI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCC(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCC(=O)O.[Na] |
| 10051-45-3 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


